molecular formula C21H18N4O B244974 N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide

Cat. No. B244974
M. Wt: 342.4 g/mol
InChI Key: IYEPRCUQVNADDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide, also known as MBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and the modulation of various signaling pathways. N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide has been shown to scavenge free radicals and protect cells from oxidative damage. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide has also been shown to protect neurons from oxidative damage and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify. However, one limitation of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide is its poor bioavailability, which may limit its effectiveness in vivo. Additionally, more studies are needed to fully understand the mechanism of action of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide and its potential side effects.

Future Directions

There are several future directions for research on N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide, including the development of more efficient synthesis methods, the optimization of its properties for specific applications, and the evaluation of its safety and efficacy in clinical trials. Additionally, more studies are needed to investigate the potential of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide as a drug candidate for the treatment of various diseases and disorders. Finally, the use of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide as a probe for the detection of free radicals and other reactive species in biological and environmental samples holds promise for future research.

Synthesis Methods

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide can be synthesized through a multistep process involving the reaction of 2-phenylacetic acid with 6-methyl-2-phenylbenzotriazole, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through recrystallization. This method has been optimized to achieve high yields and purity of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide.

Scientific Research Applications

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide has been extensively studied for its potential applications in various fields, including material science, pharmacology, and environmental science. In material science, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide has been used as a UV absorber and stabilizer in plastics, coatings, and paints. In pharmacology, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide has been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In environmental science, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-phenylacetamide has been used as a probe for the detection of reactive oxygen species and other free radicals.

properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-(6-methyl-2-phenylbenzotriazol-5-yl)-2-phenylacetamide

InChI

InChI=1S/C21H18N4O/c1-15-12-19-20(24-25(23-19)17-10-6-3-7-11-17)14-18(15)22-21(26)13-16-8-4-2-5-9-16/h2-12,14H,13H2,1H3,(H,22,26)

InChI Key

IYEPRCUQVNADDM-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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